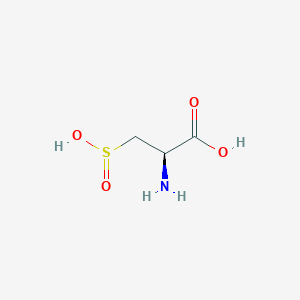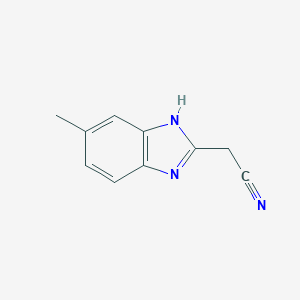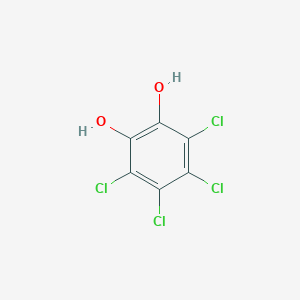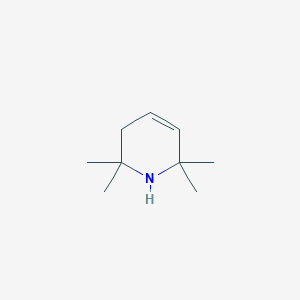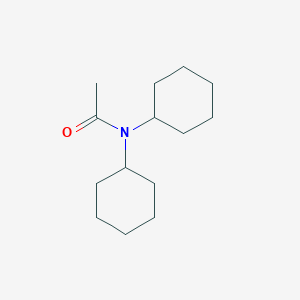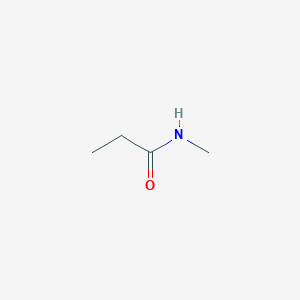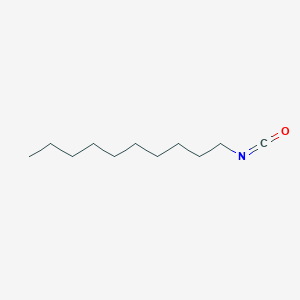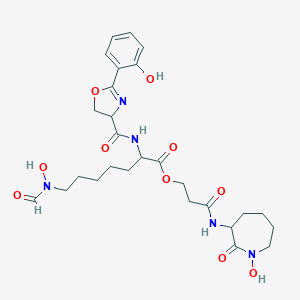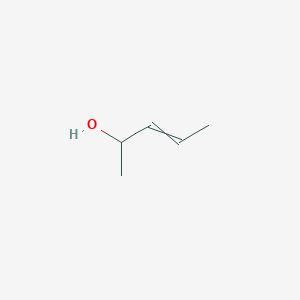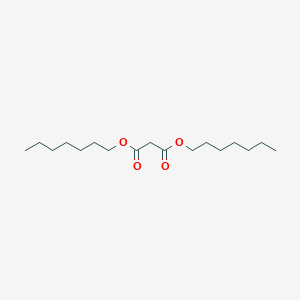
Diheptyl Propanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diheptyl Propanedioate can be synthesized through the transesterification of dimethyl malonate with heptyl alcohol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the esterification process. The general reaction conditions include heating the reactants in the presence of the catalyst and removing the by-product, methanol, to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of heterogeneous catalysts, which can be easily separated and reused, is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Diheptyl Propanedioate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion of this compound can react with alkyl halides to form α-substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid and heptyl alcohol.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form heptanoic acid and carbon dioxide.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under reflux conditions facilitates decarboxylation.
Major Products:
Alkylation: α-Substituted malonates
Hydrolysis: Malonic acid and heptyl alcohol
Decarboxylation: Heptanoic acid and carbon dioxide
Scientific Research Applications
Diheptyl Propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diheptyl Propanedioate in chemical reactions involves the formation of enolate ions, which act as nucleophiles in various reactions. The enolate ion formation is facilitated by the presence of two electron-withdrawing carbonyl groups, which stabilize the negative charge on the α-carbon. This stabilization allows the enolate ion to participate in nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Diethyl Propanedioate (Diethyl Malonate): Similar in structure but with ethyl groups instead of heptyl groups.
Dimethyl Propanedioate (Dimethyl Malonate): Contains methyl groups instead of heptyl groups.
Diisopropyl Propanedioate: Features isopropyl groups, offering different steric and electronic properties.
Uniqueness: Diheptyl Propanedioate is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
diheptyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-3-5-7-9-11-13-20-16(18)15-17(19)21-14-12-10-8-6-4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMLRMNYRGUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393138 | |
| Record name | 1,3-diheptyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-18-6 | |
| Record name | 1,3-diheptyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHEPTYL MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
